Ammonium osmium chloride

Descripción

Propiedades

IUPAC Name |

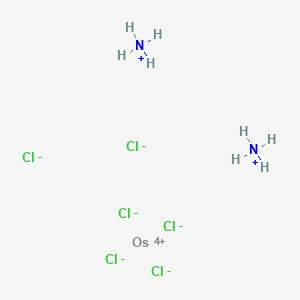

diazanium;osmium(4+);hexachloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6ClH.2H3N.Os/h6*1H;2*1H3;/q;;;;;;;;+4/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRBXXQDKBKTWOC-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[NH4+].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Os+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl6H8N2Os | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Red or dark red solid; [Merck Index] Red hydroscopic powder; [Sigma-Aldrich MSDS] | |

| Record name | Ammonium osmium chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20553 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

12125-08-5 | |

| Record name | Ammonium osmium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012125085 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Osmate(2-), hexachloro-, ammonium (1:2), (OC-6-11)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diammonium hexachloroosmate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.977 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMMONIUM OSMIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30S4860S8D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of Ammonium Hexachloroosmate(IV): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of ammonium hexachloroosmate(IV), a compound of interest in various chemical and pharmaceutical research areas. The following sections detail the chemical properties, synthesis protocols, and characterization data for this inorganic compound.

Compound Overview

Ammonium hexachloroosmate(IV), with the chemical formula (NH₄)₂[OsCl₆], is an inorganic complex salt. It consists of ammonium cations (NH₄⁺) and hexachloroosmate(IV) anions ([OsCl₆]²⁻). The compound typically appears as dark red to brown crystals.

Table 1: Physical and Chemical Properties of Ammonium Hexachloroosmate(IV)

| Property | Value | Reference |

| Chemical Formula | (NH₄)₂[OsCl₆] | [1] |

| Molar Mass | 439.02 g/mol | [2][3][4] |

| Appearance | Dark red crystals | [1] |

| Density | 2.93 g/cm³ at 25 °C | [2] |

| Melting Point | 170 °C (sublimes) | [2] |

| Solubility in Water | Poorly soluble in cold water | [1] |

| Crystal Structure | Cubic | [1] |

Synthesis of Ammonium Hexachloroosmate(IV)

The synthesis of ammonium hexachloroosmate(IV) can be achieved through several routes. The most common and reliable methods involve the reduction of a higher oxidation state osmium species in a hydrochloric acid medium in the presence of ammonium ions.

This is a widely referenced method for preparing ammonium hexachloroosmate(IV). It involves the reduction of the highly toxic and volatile osmium tetroxide (OsO₄).

Reaction Equation:

OsO₄ + 2NH₄Cl + 8HCl + 4FeCl₂ → (NH₄)₂[OsCl₆] + 4FeCl₃ + 4H₂O

Experimental Protocol:

Caution: Osmium tetroxide is extremely toxic and volatile. All operations involving OsO₄ must be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and full-face respirator.

-

Preparation of Osmium Tetroxide Solution: In a fume hood, carefully prepare a solution of osmium tetroxide in a suitable solvent, such as ethanol or hydrochloric acid.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, place a solution of ammonium chloride (NH₄Cl) in concentrated hydrochloric acid (HCl).

-

Addition of Reducing Agent: To the stirred solution, add a solution of iron(II) chloride (FeCl₂) in concentrated HCl.

-

Addition of Osmium Tetroxide: Slowly add the osmium tetroxide solution from the dropping funnel to the reaction mixture. The color of the solution should change as the reaction progresses.

-

Reaction Conditions: Heat the mixture gently under reflux for a specified period to ensure the complete reduction of Os(VIII) to Os(IV).

-

Crystallization and Isolation: Allow the reaction mixture to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization of the product. The dark red crystals of ammonium hexachloroosmate(IV) are then collected by filtration.

-

Washing and Drying: Wash the collected crystals with small portions of cold ethanol and then diethyl ether to remove any soluble impurities. Dry the product in a desiccator over a suitable drying agent.

Table 2: Typical Reagent Quantities and Conditions for Synthesis from OsO₄

| Reagent/Parameter | Quantity/Value |

| Osmium Tetroxide (OsO₄) | 1.0 g |

| Ammonium Chloride (NH₄Cl) | 0.42 g |

| Iron(II) Chloride (FeCl₂) | 3.1 g |

| Concentrated HCl | 50 mL |

| Reflux Time | 2-4 hours |

| Expected Yield | 70-85% |

An alternative and often more convenient method involves the direct reaction of hexachloroosmic acid (H₂OsCl₆) with ammonium chloride.

Reaction Equation:

H₂OsCl₆ + 2NH₄Cl → (NH₄)₂[OsCl₆] + 2HCl

Experimental Protocol:

-

Preparation of Solutions: Prepare a saturated aqueous solution of ammonium chloride. Prepare a solution of hexachloroosmic acid in dilute hydrochloric acid.

-

Reaction: Slowly add the ammonium chloride solution to the stirred hexachloroosmic acid solution. A precipitate of ammonium hexachloroosmate(IV) will form immediately.

-

Digestion of Precipitate: Gently heat the mixture for a short period to encourage the formation of larger, more easily filterable crystals.

-

Isolation and Purification: Cool the mixture and collect the crystalline product by filtration. Wash the product with cold water, followed by ethanol and diethyl ether. Dry the final product in a desiccator.

Table 3: Typical Reagent Quantities for Synthesis from H₂OsCl₆

| Reagent | Quantity |

| Hexachloroosmic Acid (H₂OsCl₆) | 1.0 g |

| Ammonium Chloride (NH₄Cl) | Stoichiometric amount in saturated solution |

| Expected Yield | >90% |

Characterization and Purity Analysis

The purity and identity of the synthesized ammonium hexachloroosmate(IV) can be confirmed using various analytical techniques.

Table 4: Characterization Data for Ammonium Hexachloroosmate(IV)

| Technique | Expected Result |

| X-ray Diffraction (XRD) | The powder XRD pattern should match the reference pattern for the cubic crystal structure of (NH₄)₂[OsCl₆]. |

| Infrared (IR) Spectroscopy | The IR spectrum should show characteristic absorption bands for the Os-Cl stretching vibrations in the [OsCl₆]²⁻ anion (typically around 300-350 cm⁻¹) and the N-H vibrations of the ammonium cation. |

| Elemental Analysis | The experimentally determined weight percentages of N, H, Os, and Cl should be in close agreement with the calculated theoretical values. |

Signaling Pathways and Experimental Workflows

While "signaling pathways" are more commonly associated with biological systems, in the context of chemical synthesis, this can be interpreted as reaction pathways or experimental workflows.

Caption: Reaction pathway for the synthesis of ammonium hexachloroosmate(IV) from osmium tetroxide.

Caption: General experimental workflow for the synthesis and purification of ammonium hexachloroosmate(IV).

Safety and Handling

-

Osmium Tetroxide: OsO₄ is highly toxic, volatile, and a strong oxidizing agent. It can cause severe irritation to the eyes, skin, and respiratory tract. All handling must be performed in a certified fume hood with appropriate PPE.

-

Hydrochloric Acid: Concentrated HCl is corrosive and can cause severe burns. Handle with care and appropriate PPE.

-

Ammonium Hexachloroosmate(IV): The product itself should be handled with care, avoiding inhalation of dust and contact with skin and eyes.

Always consult the Safety Data Sheet (SDS) for all reagents before commencing any experimental work.

References

An In-depth Technical Guide to Ammonium Osmium Chloride: Crystal Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure, physicochemical properties, and synthesis of ammonium osmium chloride, with a primary focus on the hexachloroosmate(IV) salt, (NH₄)₂OsCl₆. This document is intended to be a valuable resource for researchers in chemistry, materials science, and drug development who are working with or have an interest in osmium-containing compounds.

Introduction

This compound, specifically ammonium hexachloroosmate(IV), is an inorganic coordination compound with the chemical formula (NH₄)₂OsCl₆. It is a notable material in the field of platinum group metal chemistry and serves as a precursor for the synthesis of other osmium compounds and metallic osmium. Its distinct crystal structure and properties make it a subject of interest for various research applications.

Physicochemical Properties

Ammonium hexachloroosmate(IV) is a red to dark red crystalline solid.[1] Key quantitative properties are summarized in the table below for easy reference and comparison.

| Property | Value |

| Chemical Formula | (NH₄)₂OsCl₆ |

| Molecular Weight | 439.01 g/mol |

| Appearance | Red or dark red octahedral crystals[1] |

| Density | 2.93 g/cm³ |

| Melting Point | Decomposes at elevated temperatures |

| Solubility | Soluble in water and alcohol[1] |

| Crystal System | Cubic |

| Space Group | Fm3m |

| Lattice Parameter (a) | 9.729 Å (0.9729 nm) |

Crystal Structure

Ammonium hexachloroosmate(IV) crystallizes in a cubic system with the space group Fm3m. This structure is characterized by an octahedral [OsCl₆]²⁻ anion, where the central osmium atom is in the +4 oxidation state and is coordinated to six chloride ligands. The ammonium cations, [NH₄]⁺, occupy the interstitial sites within the crystal lattice, balancing the charge of the complex anion.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Ammonium Hexachloroosmate(IV)

For Researchers, Scientists, and Drug Development Professionals

Ammonium hexachloroosmate(IV), systematically named ammonium osmium chloride, with the chemical formula (NH₄)₂[OsCl₆], is an inorganic compound of significant interest in synthetic chemistry and materials science. This guide provides a comprehensive overview of its core physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and visualizations of its key reaction pathways.

Core Physical and Chemical Properties

Ammonium hexachloroosmate(IV) is a stable, dark red crystalline solid. Its fundamental properties are summarized below, providing a foundation for its application in various research and development contexts.

Physical Properties at a Glance

The key physical characteristics of ammonium hexachloroosmate(IV) are presented in Table 1. These properties are crucial for handling, storage, and application of the compound in experimental settings.

| Property | Value |

| Chemical Formula | (NH₄)₂[OsCl₆] |

| Molar Mass | 439.01 g/mol |

| Appearance | Dark red, octahedral crystals or red powder.[1] |

| Density | 2.93 g/cm³ |

| Melting Point | 170 °C (sublimes) |

| Solubility | Poorly soluble in cold water; soluble in water or alcohol.[1][2] |

| Crystal Structure | Cubic, space group Fm3m |

Chemical Behavior and Reactivity

Ammonium hexachloroosmate(IV) exhibits a range of chemical behaviors, making it a versatile precursor in osmium chemistry. Its reactivity is dominated by redox processes and ligand substitution reactions.

Thermal Decomposition: Upon heating, ammonium hexachloroosmate(IV) undergoes a multi-step thermal decomposition. Initially, it forms an amorphous intermediate, {OsCl₄}x, which is believed to have a polymeric structure. Further heating leads to the formation of metallic osmium.[3] This process is an internal redox reaction, releasing nitrogen and hydrogen chloride gases at temperatures between 300 and 450 °C, with the exact temperature depending on the heating rate.

Reduction to Metallic Osmium: The compound can be reduced to metallic osmium through the action of hydrogen gas.[2] This reaction is a common method for producing finely divided osmium powder for catalytic and other applications.[2]

Reaction with Alkali: In the presence of a strong alkali, ammonium hexachloroosmate(IV) reacts to form osmium oxydiammine dihydroxide, OsO(NH₃)₂(OH)₂.[2]

Oxidation: While stable in hydrochloric acid, it is oxidized by strong oxidizing agents like nitric acid, leading to the formation of the highly toxic and volatile osmium tetroxide (OsO₄).[2]

Ligand Substitution Reactions: The chloride ligands in the [OsCl₆]²⁻ anion can be displaced by other ligands. For instance, reaction with triphenylphosphine can yield various divalent osmium complexes, such as OsCl₂(PPh₃)₃.[2] Refluxing with diethylphenylphosphine results in the formation of OsCl₃(PEt₂Ph)₃.[2]

Key Experimental Protocols

Detailed and reproducible experimental procedures are paramount for the synthesis and characterization of ammonium hexachloroosmate(IV). This section provides protocols for its preparation and thermal analysis.

Synthesis of Ammonium Hexachloroosmate(IV)

The synthesis of ammonium hexachloroosmate(IV) can be achieved through the reduction of a higher oxidation state osmium species in the presence of ammonium ions. The following procedure is adapted from established methods.[2]

Materials:

-

Osmium tetroxide (OsO₄) or potassium osmate (K₂[OsO₂(OH)₄])

-

Iron(II) chloride (FeCl₂)

-

Concentrated hydrochloric acid (HCl)

-

Ammonium chloride (NH₄Cl)

Procedure:

-

In a well-ventilated fume hood, dissolve the osmium precursor (osmium tetroxide or potassium osmate) in concentrated hydrochloric acid.

-

To this solution, add a solution of iron(II) chloride in concentrated hydrochloric acid.

-

Add a saturated aqueous solution of ammonium chloride to the reaction mixture.

-

The product, ammonium hexachloroosmate(IV), will precipitate out of the solution as a dark red solid.

-

Collect the precipitate by filtration, wash with cold water and then with ethanol.

-

Dry the product in a desiccator.

Thermal Analysis Protocol

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are essential techniques to study the thermal decomposition of ammonium hexachloroosmate(IV).

Instrumentation:

-

A simultaneous Thermogravimetric Analyzer/Differential Thermal Analyzer (TGA/DTA) is recommended.

Procedure:

-

Accurately weigh 5-10 mg of the dried ammonium hexachloroosmate(IV) sample into an alumina or platinum TGA pan.

-

Place the sample pan and an empty reference pan into the TGA furnace.

-

Heat the sample from room temperature to approximately 600 °C at a controlled heating rate (e.g., 10 °C/min).

-

Conduct the analysis under an inert atmosphere (e.g., nitrogen or argon) to observe the decomposition pathway without oxidation.

-

Record the mass loss (TGA curve) and the temperature difference between the sample and reference (DTA curve) as a function of temperature.

Visualizing Chemical Pathways and Workflows

Graphical representations of reaction pathways and experimental workflows can significantly aid in understanding the complex processes involved in the chemistry of ammonium hexachloroosmate(IV).

References

An In-depth Technical Guide to the Solubility and Stability of Ammonium Osmium Chloride Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of ammonium osmium chloride, formally known as ammonium hexachloroosmate(IV) ((NH₄)₂[OsCl₆]). Understanding these properties is critical for its application as an analytical standard, a precursor in catalysis, and in the synthesis of novel osmium-based therapeutic agents.

Physicochemical Properties

Ammonium hexachloroosmate(IV) is an inorganic compound that typically appears as dark red crystals or powder.[1][2] It is used as a chemical intermediate and is a common precursor for creating various osmium complexes.[3]

Solubility

The solubility of ammonium hexachloroosmate(IV) is not extensively quantified in publicly available literature. Reports are often qualitative and occasionally conflicting, highlighting an area for further investigation. The available data is summarized below.

Table 1: Reported Solubility of Ammonium Hexachloroosmate(IV)

| Solvent | Temperature | Reported Solubility | Reference(s) |

| Water | Cold | Poorly soluble | [1] |

| Water | Not Specified | Soluble | [3] |

| Ethanol | Not Specified | Soluble | [3] |

Note: The discrepancy in reported water solubility may be due to differences in temperature, purity, or particle size. For precise applications, empirical determination of solubility under specific experimental conditions is recommended.

Stability of Aqueous Solutions

Aqueous solutions of ammonium hexachloroosmate(IV) are known to be unstable.[4] The stability is highly dependent on several factors, including acid concentration, temperature, and light exposure. These factors influence the rate of decomposition through complex chemical reactions.[4]

Factors Influencing Stability

The primary factors affecting the stability of (NH₄)₂[OsCl₆] solutions are:

-

Acid Concentration: The presence and concentration of hydrochloric acid (HCl) is the most critical factor for stabilization. Solutions with low HCl concentrations (below 1.0% v/v) show significant instability, while those stabilized in higher concentrations (≥ 1.5% v/v) are markedly more stable.[4] The compound is noted to be stable in hydrochloric acid but is oxidized by nitric acid to form osmium tetroxide.[1]

-

Temperature: Higher temperatures accelerate the rate of decomposition. Storing solutions at cooler, refrigerated temperatures slows down degradation compared to storage at room temperature.[4]

-

Light Exposure: Direct exposure to sunlight and other light sources promotes the decomposition of the hexachloroosmate(IV) ion.[4]

Table 2: Summary of Factors Affecting (NH₄)₂[OsCl₆] Solution Stability

| Condition | Observation | Impact on Stability | Reference(s) |

| High HCl Concentration (≥ 1.5% v/v) | Stable osmium emission intensities over time | Increases | [4] |

| Low HCl Concentration (< 1.0% v/v) | Significant sensitivity drifts in analysis | Decreases | [4] |

| Refrigerated Storage (Low Temp.) | Decomposition proceeds slowly | Increases | [4] |

| Room Temperature Storage (Higher Temp.) | Decomposition occurs rapidly | Decreases | [4] |

| Exposure to Light | Formation of black precipitate (OsO₂∙2H₂O) | Decreases | [4] |

| Storage in Darkness | Minimized photochemical decomposition | Increases | [4] |

Decomposition Pathway

In aqueous solutions, particularly under conditions of low acidity, the hexachloroosmate(IV) anion, [OsCl₆]²⁻, undergoes a series of reactions including hydrolysis, aquation, and disproportionation.[4] This leads to the formation of intermediate aquated species, such as [OsCl₅(H₂O)]⁻, and ultimately results in the formation of volatile, toxic osmium tetroxide (OsO₄) and a black precipitate of hydrated osmium dioxide (OsO₂∙2H₂O).[4][5] The loss of OsO₄ from solution is a primary cause of concentration decrease over time.[4]

Experimental Protocols

Accurate and reproducible experimental work requires carefully prepared solutions and robust analytical methods to assess their stability.

Protocol for Preparation of Standard Solutions

This protocol is adapted from methodologies used for preparing calibration standards for Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) analysis.[4]

Objective: To prepare a series of working standard solutions of ammonium hexachloroosmate(IV) with varying HCl concentrations to assess stability.

Materials:

-

Ammonium hexachloroosmate(IV) stock solution (e.g., 1,000 mg/L in 7-15% HCl)

-

Deionized water

-

Concentrated Hydrochloric Acid (HCl)

-

Calibrated micropipettes

-

Class A volumetric flasks (e.g., 100.0 mL)

Procedure:

-

Prepare Working Standards: Prepare a series of working standards with final osmium concentrations typically in the 0.5–10.0 mg/L range.

-

Aliquot Stock Solution: Using a calibrated micropipette, transfer the required volume of the (NH₄)₂[OsCl₆] stock solution into separate 100.0 mL volumetric flasks.

-

Adjust Acid Matrix: For each flask, add a calculated volume of concentrated HCl and deionized water to achieve the desired final acid concentration (e.g., 0.2, 0.6, 1.0, 1.5% v/v).

-

Dilute to Volume: Carefully dilute each solution to the mark with deionized water.

-

Homogenize: Cap each flask and homogenize the solution by inverting it several times.

-

Immediate Analysis: Analyze the solutions immediately after preparation to establish a baseline (t=0) measurement.

Protocol for Stability Assessment using ICP-OES

This protocol describes a method to quantitatively monitor the stability of the prepared solutions over time.[4]

Objective: To determine the effect of storage conditions (acid concentration, temperature, light) on the stability of (NH₄)₂[OsCl₆] solutions.

Instrumentation:

-

Inductively Coupled Plasma-Optical Emission Spectrometer (ICP-OES)

Procedure:

-

Initial Measurement: Following the preparation protocol (Section 4.1), immediately analyze each standard to record the initial osmium emission intensities.

-

Storage: Store the sets of prepared standards under controlled conditions:

-

Temperature: One subset at room temperature, another in a refrigerator.

-

Light: One subset exposed to ambient light, another stored in the dark (e.g., amber flasks or in a cabinet).

-

-

Time-Course Analysis: Re-analyze all standards at regular intervals (e.g., every 24 hours) for a defined period. Record the average osmium emission intensities for each standard at each time point.

-

Data Evaluation: Compare the emission intensities over time to the initial (t=0) measurements. A stable solution will show minimal change in intensity, whereas an unstable solution will show significant drifts (often an initial increase due to the formation of more easily atomized OsO₄, followed by a decrease as it volatilizes).[4]

Applications in Research and Drug Development

While (NH₄)₂[OsCl₆] itself is primarily a precursor, the osmium complexes derived from it have significant potential in catalysis and medicine.

-

Catalysis: Osmium complexes are used as catalysts in various organic reactions, including hydrogenations and polymerizations.[6]

-

Anticancer Drug Development: Osmium compounds are actively being investigated as potential anticancer agents.[7][8] Their unique electronic properties and ability to exist in multiple oxidation states offer advantages in drug design.[7] Organometallic osmium(II) arene complexes, for example, have shown high cytotoxicity against cancer cell lines, including those resistant to cisplatin, by mechanisms that can include inducing oxidative stress and DNA damage.[7][9] The stability and reactivity of these complexes are paramount to their therapeutic efficacy.

Conclusion

Ammonium hexachloroosmate(IV) is a vital compound in osmium chemistry, but its utility is contingent upon the proper handling of its aqueous solutions. The inherent instability of these solutions requires strict control of the chemical environment. For maximum stability, solutions should be prepared in a hydrochloric acid matrix of at least 1.5% v/v, stored at refrigerated temperatures, and protected from light. These precautions are essential for ensuring accuracy in analytical applications and for achieving reproducibility in the synthesis of osmium-based catalysts and potential therapeutic agents. The conflicting qualitative data on its fundamental solubility underscores the need for further quantitative studies to fully characterize this important reagent.

References

- 1. Ammonium hexachloroosmate(IV) - Wikipedia [en.wikipedia.org]

- 2. Ammonium hexachloroosmate(IV) reagent grade 12125-08-5 [sigmaaldrich.com]

- 3. AMMONIUM HEXACHLOROOSMATE(IV) CAS#: 12125-08-5 [m.chemicalbook.com]

- 4. scispace.com [scispace.com]

- 5. Analytical Methods for the Detection of Osmium Tetroxide: A Review [pjoes.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. journals.stmjournals.com [journals.stmjournals.com]

- 9. Controlling Platinum, Ruthenium and Osmium Reactivity for Anticancer Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Crimson Salt: A Technical Guide to the Discovery and History of Ammonium Osmium Chloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, history, and core chemical principles of ammonium osmium chloride, a compound of significance in the broader field of platinum group metal chemistry. Known systematically as ammonium hexachloroosmate(IV), this crimson crystalline solid has played a role in the purification of osmium and serves as a precursor in the synthesis of various osmium complexes. This document provides a comprehensive overview of its historical context, detailed experimental protocols for its synthesis, a compilation of its physicochemical properties, and visual representations of key chemical processes.

A Journey Through Time: The Discovery and History of this compound

The story of this compound is intrinsically linked to the discovery of its central element, osmium. In 1803, English chemist Smithson Tennant, while investigating the residue of platinum ore dissolved in aqua regia, isolated two new elements: iridium and osmium.[1] He named osmium after the Greek word "osme," meaning "smell," due to the pungent and unpleasant odor of its volatile tetroxide (OsO₄).[1]

While the precise first synthesis of this compound, (NH₄)₂[OsCl₆], is not definitively documented in a single seminal publication, its emergence can be traced to the burgeoning field of platinum group metal chemistry in the mid-19th century. The work of French chemists Henri Sainte-Claire Deville and Henri Debray in the 1850s was pivotal in developing methods for the refining and handling of platinum group metals.[2] Their extensive work on separating these metals often involved the formation of various chloride salts. A significant early reference from the 1911 Encyclopædia Britannica describes a method for osmium preparation that involves the conversion of a sodium osmichloride solution to the ammonium salt via precipitation with ammonium chloride, indicating that the compound and this method of its formation were well-established by this period. This suggests that the synthesis and characterization of this compound likely occurred in the latter half of the 19th century as chemists systematically investigated the reactions of the newly discovered platinum group elements.

Jöns Jacob Berzelius, a towering figure in 19th-century chemistry, made significant contributions to the understanding of atomic weights and chemical notation, including for osmium.[3][4][5][6] While he is credited with the discovery of several elements and the isolation of others, his direct involvement in the first synthesis of this compound is not explicitly recorded. However, his foundational work in analytical chemistry and stoichiometry undoubtedly provided the framework for other chemists to explore and characterize new compounds like this compound.

Quantitative Data at a Glance

The following tables summarize the key quantitative data for this compound, facilitating easy comparison and reference.

Table 1: Physical and Chemical Properties of this compound [1][7][8]

| Property | Value |

| Chemical Formula | (NH₄)₂[OsCl₆] |

| Molar Mass | 439.01 g/mol |

| Appearance | Red to dark red crystalline powder |

| Density | 2.93 g/cm³ |

| Melting Point | 170 °C (sublimes) |

| Solubility in Water | Poorly soluble in cold water |

| Crystal System | Cubic |

| Space Group | Fm3m |

| Cell Parameter (a) | 0.9729 nm |

| Formula Units per Cell (Z) | 4 |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Features and Observations |

| Infrared (IR) Spectroscopy | The IR spectrum shows characteristic absorption bands for the ammonium ion (NH₄⁺) and the osmium-chloride bonds (Os-Cl) within the hexachloroosmate anion ([OsCl₆]²⁻). The N-H stretching vibrations typically appear in the region of 3100-3500 cm⁻¹, while the Os-Cl stretching modes are observed at lower frequencies.[9] |

| Raman Spectroscopy | Raman spectroscopy is a valuable tool for studying the vibrational modes of the [OsCl₆]²⁻ anion. The symmetric Os-Cl stretching mode is particularly intense and provides information about the symmetry of the complex ion. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | While osmium itself has NMR-active isotopes, the low natural abundance and magnetic moment of ¹⁸⁷Os make it challenging to observe.[10] Proton (¹H) NMR can be used to study the ammonium cation. |

| X-ray Photoelectron Spectroscopy (XPS) | XPS studies on the thermal decomposition of ammonium hexachloroosmate have been conducted to investigate the changes in the oxidation states of osmium, chlorine, and nitrogen during the process.[11] |

Experimental Protocols: Synthesizing the Crimson Salt

Several methods have been developed for the synthesis of this compound. The following protocols provide detailed methodologies for key preparations.

Synthesis from Osmium Tetroxide

This method involves the reduction of osmium tetroxide in the presence of ammonium chloride.

Experimental Protocol:

-

Dissolution: In a well-ventilated fume hood, dissolve a known quantity of osmium tetroxide (OsO₄) in concentrated hydrochloric acid (HCl).

-

Reduction: To the resulting solution of hexachloroosmic acid (H₂[OsCl₆]), add a solution of a suitable reducing agent, such as iron(II) chloride (FeCl₂).

-

Precipitation: While stirring, add a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Formation of Precipitate: A red crystalline precipitate of ammonium hexachloroosmate(IV) will form.

-

Isolation and Purification: Cool the mixture in an ice bath to ensure complete precipitation. Collect the crystals by filtration, wash with cold water, and then with a small amount of ethanol.

-

Drying: Dry the product in a desiccator over a suitable drying agent.

Synthesis from a Soluble Osmium Salt

This is a straightforward precipitation method.

Experimental Protocol:

-

Preparation of Osmium Solution: Prepare a solution of a soluble hexachloroosmate salt, such as sodium hexachloroosmate (Na₂[OsCl₆]), in water.

-

Addition of Ammonium Chloride: To this solution, add a stoichiometric amount of a concentrated ammonium chloride (NH₄Cl) solution with constant stirring.

-

Precipitation and Isolation: The less soluble ammonium hexachloroosmate(IV) will precipitate out of the solution.

-

Work-up: Collect the precipitate by filtration, wash with a minimal amount of cold water, and dry as described in the previous method.

Visualizing the Chemistry: Pathways and Processes

The following diagrams, generated using the DOT language, illustrate key experimental workflows and logical relationships in the chemistry of this compound.

Conclusion

This compound, a compound with a rich history intertwined with the discovery of the platinum group metals, remains a substance of interest for chemists. Its synthesis, while rooted in classical inorganic chemistry, provides a gateway to the broader and more complex chemistry of osmium. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and scientists working with this fascinating crimson salt. The visualized pathways aim to enhance the understanding of the key chemical transformations involving this compound. As research into new materials and catalysts continues, the fundamental chemistry of compounds like this compound will undoubtedly continue to be of importance.

References

- 1. AMMONIUM HEXACHLOROOSMATE(IV) CAS#: 12125-08-5 [m.chemicalbook.com]

- 2. Henri Sainte-Claire Deville — Wikipédia [fr.wikipedia.org]

- 3. Jöns Jakob Berzelius | Science History Institute [sciencehistory.org]

- 4. Jöns Jacob Berzelius - Wikipedia [en.wikipedia.org]

- 5. Berzelius' World (1815-1844) | Chemistry | University of Waterloo [uwaterloo.ca]

- 6. Jöns Jacob Berzelius | Swedish Chemist & Pioneer of Modern Chemistry | Britannica [britannica.com]

- 7. Ammonium hexachloroosmate(IV) - Wikipedia [en.wikipedia.org]

- 8. americanelements.com [americanelements.com]

- 9. researchgate.net [researchgate.net]

- 10. Osmium - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Coordination Chemistry of Hexachloroosmate Complexes

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the coordination chemistry of hexachloroosmate complexes, focusing on the prevalent hexachloroosmate(IV) anion, [OsCl₆]²⁻. It covers the synthesis, electronic structure, spectroscopic and electrochemical properties, and reactivity of these historically significant and synthetically useful coordination compounds. Detailed experimental protocols for the synthesis and characterization of potassium and ammonium hexachloroosmate(IV) are provided, along with a summary of key quantitative data. This guide is intended to be a valuable resource for researchers in inorganic chemistry, materials science, and drug development who are interested in the chemistry of osmium and its halide complexes.

Introduction

Hexachloroosmate complexes are coordination compounds containing the [OsCl₆]ⁿ⁻ anion, where osmium is typically in the +4 or +5 oxidation state. The most common and stable of these is the hexachloroosmate(IV) ion, [OsCl₆]²⁻, which has been a cornerstone in the study of osmium chemistry. These complexes are characterized by their octahedral geometry and are notable for their rich electronic structure and reactivity, which includes ligand substitution, hydrolysis, and redox reactions. They serve as important precursors for the synthesis of a wide range of other osmium compounds, from organometallics to potential therapeutic agents.

Synthesis of Hexachloroosmate(IV) Complexes

The synthesis of hexachloroosmate(IV) salts typically begins with osmium tetroxide (OsO₄) or a soluble osmate(VI) salt. The general strategy involves the reduction of a higher oxidation state of osmium in the presence of hydrochloric acid to form hexachloroosmic acid (H₂[OsCl₆]), followed by precipitation with an appropriate cation.

Synthesis Workflow

The following diagram illustrates a common synthetic pathway for the preparation of potassium hexachloroosmate(IV).

Caption: A flowchart illustrating the key stages in the synthesis of K₂[OsCl₆].

Experimental Protocols

Protocol 1: Synthesis of Potassium Hexachloroosmate(IV) (K₂[OsCl₆]) [1]

-

Materials: Osmium tetroxide (OsO₄), concentrated hydrochloric acid (HCl), ethanol (95%), potassium chloride (KCl).

-

Procedure:

-

In a well-ventilated fume hood, carefully dissolve a known quantity of osmium tetroxide in concentrated hydrochloric acid.

-

Slowly add ethanol to the solution to reduce the osmium(VIII) to osmium(IV). The color of the solution should change, indicating the reduction.

-

Heat the resulting solution of hexachloroosmic acid gently.

-

Prepare a saturated aqueous solution of potassium chloride.

-

Add the KCl solution to the warm hexachloroosmic acid solution to precipitate dark red to black crystals of K₂[OsCl₆].[1]

-

Allow the mixture to cool to room temperature and then in an ice bath to maximize precipitation.

-

Collect the crystals by filtration, wash with a small amount of cold water, followed by ethanol.

-

Dry the crystals in a desiccator over a suitable drying agent.

-

Protocol 2: Synthesis of Ammonium Hexachloroosmate(IV) ((NH₄)₂[OsCl₆]) [2]

-

Materials: Osmium tetroxide (OsO₄) or potassium osmate (K₂[OsO₂(OH)₄]), iron(II) chloride (FeCl₂), concentrated hydrochloric acid (HCl), ammonium chloride (NH₄Cl).

-

Procedure from OsO₄:

-

In a fume hood, dissolve OsO₄ in concentrated HCl.

-

Add a solution of FeCl₂ in HCl to the OsO₄ solution to act as the reducing agent.

-

Add a concentrated solution of NH₄Cl to the reaction mixture.

-

The reaction is: OsO₄ + 4FeCl₂ + 8HCl + 2NH₄Cl → (NH₄)₂[OsCl₆] + 4FeCl₃ + 4H₂O.[2]

-

Cool the solution to precipitate red crystals of (NH₄)₂[OsCl₆].[2]

-

Isolate the product by filtration, wash with a minimal amount of cold water, and dry.

-

-

Alternative Procedure: (NH₄)₂[OsCl₆] can also be prepared by adding a solution of ammonium chloride to a solution of hexachloroosmic acid.[2]

Structural and Electronic Properties

The hexachloroosmate(IV) anion, [OsCl₆]²⁻, possesses a classic octahedral coordination geometry. Osmium(IV) has a 5d⁴ electronic configuration. In the strong ligand field of the six chloride ions, these electrons occupy the t₂g orbitals, leading to a low-spin configuration (t₂g)⁴(eg)⁰.

Structural Parameters

The structural parameters of hexachloroosmate complexes have been well-characterized by single-crystal X-ray diffraction.

| Parameter | Value | Compound | Reference |

| Crystal System | Cubic | K₂[OsCl₆] | [3] |

| Space Group | Fm-3m | K₂[OsCl₆] | [3] |

| Os-Cl Bond Length | 2.35 Å | K₂[OsCl₆] | [3] |

| Cl-Os-Cl Bond Angle | 90° / 180° | K₂[OsCl₆] | [3] |

Electronic Structure

The electronic structure of the [OsCl₆]²⁻ ion gives rise to its characteristic color and spectroscopic properties. The d-orbitals of the osmium center are split into t₂g and eg sets in the octahedral ligand field. Electronic transitions between these orbitals (d-d transitions) and from the ligand-based orbitals to the metal d-orbitals (ligand-to-metal charge transfer, LMCT) dominate the UV-visible spectrum.

Spectroscopic Characterization

UV-Visible Spectroscopy

The electronic spectrum of [OsCl₆]²⁻ in solution is characterized by several absorption bands in the visible and ultraviolet regions. The lower energy bands are typically assigned to spin-forbidden d-d transitions, while the more intense bands at higher energies are due to spin-allowed LMCT transitions.

| Wavelength Range (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Assignment |

| ~510-522 | ~1.86 x 10³ | d-d transitions |

| Higher Energy (UV) | High | Ligand-to-Metal Charge Transfer (LMCT) |

Protocol 3: UV-Visible Spectroscopy of an Aqueous K₂[OsCl₆] Solution

-

Instrumentation: A double-beam UV-Visible spectrophotometer.

-

Procedure:

-

Prepare a stock solution of K₂[OsCl₆] of known concentration in a suitable solvent (e.g., dilute HCl to prevent hydrolysis).

-

Prepare a series of dilutions from the stock solution.

-

Record the UV-Visible spectrum of each solution over the desired wavelength range (e.g., 200-800 nm) using the solvent as a reference.

-

Identify the wavelengths of maximum absorbance (λ_max).

-

Using the Beer-Lambert law (A = εcl), calculate the molar absorptivity (ε) at each λ_max.

-

Vibrational Spectroscopy (IR and Raman)

For an octahedral molecule of O_h symmetry like [OsCl₆]²⁻, group theory predicts the following vibrational modes:

-

Raman active: ν₁(A₁g, stretching), ν₂(E_g, stretching), ν₅(T₂g, bending)

-

IR active: ν₃(T₁u, stretching), ν₄(T₁u, bending)

-

Silent: ν₆(T₂u, bending)

The observation of these characteristic bands in the IR and Raman spectra can confirm the octahedral geometry of the complex.

| Vibrational Mode | Symmetry | Activity | Approximate Wavenumber (cm⁻¹) |

| ν₁ (Os-Cl stretch) | A₁g | Raman | ~345 |

| ν₂ (Os-Cl stretch) | E_g | Raman | ~270 |

| ν₃ (Os-Cl stretch) | T₁u | IR | ~320 |

| ν₄ (Cl-Os-Cl bend) | T₁u | IR | ~165 |

| ν₅ (Cl-Os-Cl bend) | T₂g | Raman | ~170 |

| ν₆ (Cl-Os-Cl bend) | T₂u | Inactive | - |

Note: The exact positions of the vibrational bands can vary slightly depending on the cation and the physical state of the sample.

Protocol 4: Infrared Spectroscopy of Solid K₂[OsCl₆]

-

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.

-

Procedure (KBr Pellet Method):

-

Thoroughly grind a small amount of K₂[OsCl₆] (1-2 mg) with dry potassium bromide (KBr) (100-200 mg) in an agate mortar.

-

Place the mixture in a pellet press and apply pressure to form a transparent or translucent pellet.

-

Place the pellet in the sample holder of the FTIR spectrometer.

-

Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

-

Electrochemical Properties

Hexachloroosmate complexes can undergo reversible one-electron redox reactions. The [OsCl₆]²⁻/[OsCl₆]⁻ couple is a classic example. The standard reduction potential for this process is a key thermodynamic parameter.

| Redox Couple | Standard Reduction Potential (E°) |

| [OsCl₆]²⁻ + e⁻ ⇌ [OsCl₆]³⁻ | Value not definitively found in the searched literature |

| [OsCl₆]⁻ + e⁻ ⇌ [OsCl₆]²⁻ | Value not definitively found in the searched literature |

Note: The precise standard reduction potential can be influenced by the solvent system and supporting electrolyte.

Reactivity

Hydrolysis and Aquation

In aqueous solution, [OsCl₆]²⁻ undergoes slow hydrolysis, where chloride ligands are successively replaced by water molecules.[4] This process is generally slow but can be accelerated by light.[4] In strongly alkaline solutions, hexachloroosmate(IV) decomposes to form osmium dioxide (OsO₂).[1]

Ligand Substitution Reactions

The chloride ligands in [OsCl₆]²⁻ can be replaced by a variety of other ligands. These reactions are synthetically valuable for accessing a wider range of osmium complexes. Examples include reactions with:

-

Triphenylphosphine (PPh₃): Forms complexes where osmium is in the +2 oxidation state, such as OsCl₂(PPh₃)₃.[2]

-

Hydrazine (N₂H₄): Can lead to the formation of dinitrogen complexes, for example, [Os(NH₃)₅(N₂)]²⁺.

-

Cyanide (CN⁻): Under forcing conditions, can lead to the formation of heptacyanoosmate(IV), [Os(CN)₇]³⁻.

Redox Reactions

Hexachloroosmate(IV) can be reduced to metallic osmium by reducing agents such as hydrogen gas.[2] Conversely, it can be oxidized by strong oxidizing agents like nitric acid to form the volatile and toxic osmium tetroxide (OsO₄).[2]

Applications

Hexachloroosmate complexes are primarily used as precursors in the synthesis of other osmium compounds. Their applications include:

-

Catalysis: As precursors for various homogeneous and heterogeneous osmium-based catalysts.

-

Materials Science: In the preparation of osmium-containing thin films and nanomaterials.

-

Chemical and Pharmaceutical Intermediates: As starting materials in the synthesis of complex organic molecules and potential therapeutic agents.[2]

Conclusion

The coordination chemistry of hexachloroosmate complexes, particularly [OsCl₆]²⁻, is a rich and well-established field. These complexes are readily synthesized and serve as versatile starting materials for a broad range of osmium compounds. Their well-defined octahedral structure and predictable reactivity make them excellent model systems for studying fundamental concepts in coordination chemistry. This guide has provided a detailed overview of their synthesis, properties, and reactivity, along with practical experimental protocols, to aid researchers in their exploration of osmium chemistry.

References

- 1. Potassium hexachloroosmate - Wikipedia [en.wikipedia.org]

- 2. Ammonium hexachloroosmate(IV) - Wikipedia [en.wikipedia.org]

- 3. mp-23533: K2OsCl6 (cubic, Fm-3m, 225) [legacy.materialsproject.org]

- 4. Decomposition of the hexachloroosmate(IV) ion on the surface of yttrium oxide hydrate (Journal Article) | OSTI.GOV [osti.gov]

In-Depth Technical Guide: Magnetic and Spectroscopic Properties of Ammonium Osmium Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the magnetic and spectroscopic properties of ammonium osmium chloride, systematically referred to as ammonium hexachloroosmate(IV) ((NH₄)₂[OsCl₆]). This document collates available data on its magnetic susceptibility and spectroscopic characteristics, including infrared, Raman, and ultraviolet-visible spectroscopy. Detailed experimental protocols for the characterization of such inorganic complexes are also presented. The information herein is intended to serve as a foundational resource for researchers and professionals engaged in fields where the physicochemical properties of transition metal complexes are of paramount importance.

Introduction

This compound is an inorganic compound with the chemical formula (NH₄)₂[OsCl₆].[1] It manifests as red or dark red octahedral crystals and is soluble in water and alcohol.[1] The compound consists of ammonium cations (NH₄⁺) and hexachloroosmate(IV) anions ([OsCl₆]²⁻). The osmium central atom in the anion is in the +4 oxidation state, with a d⁴ electron configuration. Understanding the magnetic and spectroscopic properties of this compound is crucial for its application in various chemical syntheses and as a precursor for the production of metallic osmium.[2]

Magnetic Properties

The magnetic properties of transition metal complexes are dictated by the number of unpaired electrons in the d-orbitals of the central metal ion. In the case of ammonium hexachloroosmate(IV), the Os(IV) ion has a 5d⁴ electron configuration.

Theoretical Magnetic Moment

For an octahedral d⁴ complex, two possible spin states exist: high-spin (t₂g³ eg¹) with four unpaired electrons and low-spin (t₂g⁴) with two unpaired electrons. The spin-only magnetic moment (μ_s.o.) can be calculated using the formula:

μ_s.o. = √n(n+2) B.M.

where 'n' is the number of unpaired electrons and B.M. stands for Bohr Magnetons.

However, theoretical studies involving relativistic calculations on [OsCl₆]²⁻ and related Os(IV) complexes suggest that a strong spin-orbit coupling leads to a non-magnetic ground state with a total angular pseudo-momentum J̃ = 0.[3][4] This would imply a diamagnetic or very weakly paramagnetic behavior, deviating significantly from the simple spin-only prediction.

Experimental Magnetic Susceptibility

Table 1: Magnetic Susceptibility Data for this compound

| Parameter | Value | Method | Reference |

| Molar Magnetic Susceptibility (χ_M) | Data not available | - | - |

| Effective Magnetic Moment (μ_eff) | Data not available | - | - |

| Diamagnetic Correction (χ_D) | -225.9 x 10⁻⁶ cm³/mol (Estimated) | Pascal's Constants | Calculated |

Note: The diamagnetic correction is an estimated value calculated using Pascal's constants for the constituent ions. The value for the [OsCl₆]²⁻ anion is estimated, and the value for two NH₄⁺ ions is -36.7 x 10⁻⁶ cm³/mol per ion.[5]

Spectroscopic Properties

Spectroscopic techniques are vital for elucidating the structural and electronic properties of this compound.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides insights into the bonding within the [OsCl₆]²⁻ anion and the ammonium cation.

Table 2: Vibrational Spectroscopy Data for this compound

| Spectroscopy | Wavenumber (cm⁻¹) | Assignment | Reference |

| FT-IR | Data not available | - | - |

| FT-Raman | Data not available | - | - |

Note: While the existence of FT-IR and FT-Raman spectra for this compound is documented, specific peak positions and their assignments are not detailed in the readily available literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic transitions within the d-orbitals of the Os(IV) center and charge transfer transitions between the metal and ligands give rise to absorption bands in the UV-Vis region. The color of the compound is a direct consequence of these absorptions.

Table 3: UV-Visible Absorption Data for this compound

| Solvent | λ_max (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Assignment | Reference |

| Data not available | Data not available | Data not available | Data not available | - |

Note: Specific UV-Vis absorption maxima and molar absorptivity values for this compound are not available in the reviewed literature.

Experimental Protocols

Detailed and standardized protocols are essential for the accurate determination of the magnetic and spectroscopic properties of inorganic complexes like this compound.

Synthesis of this compound

A common method for the preparation of ammonium hexachloroosmate(IV) involves the reduction of osmium tetroxide (OsO₄) or potassium osmate in the presence of hydrochloric acid and an ammonium salt.[1]

Caption: Synthesis of this compound.

Magnetic Susceptibility Measurement (Gouy Method)

The Gouy method is a classical technique for determining the magnetic susceptibility of a solid sample. It involves measuring the apparent change in mass of a sample when it is placed in a magnetic field.

Caption: Gouy Method for Magnetic Susceptibility.

Procedure:

-

A long, cylindrical tube is filled uniformly with the powdered this compound sample.

-

The tube is suspended from a balance, and its weight is measured in the absence of a magnetic field.

-

A strong electromagnet is turned on, creating a magnetic field that is strong at the bottom of the tube and negligible at the top.

-

The apparent change in the weight of the sample is measured. A paramagnetic sample will be pulled into the magnetic field, resulting in an apparent increase in weight, while a diamagnetic sample will be pushed out, causing an apparent decrease in weight.

-

The magnetic susceptibility can be calculated from the change in weight, the strength of the magnetic field, and the dimensions of the sample.

UV-Vis Spectroscopy

UV-Vis spectroscopy is used to measure the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum.

Caption: UV-Vis Spectroscopy Experimental Workflow.

Procedure:

-

A solution of this compound of a known concentration is prepared in a suitable non-absorbing solvent.

-

A cuvette is filled with the pure solvent to record a baseline spectrum (blank).

-

The cuvette is then filled with the sample solution, and its absorption spectrum is recorded over a range of wavelengths.

-

The wavelengths of maximum absorbance (λ_max) are identified from the spectrum.

-

The molar absorptivity (ε) at each λ_max can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

Logical Relationships and Interpretations

The magnetic and spectroscopic properties of this compound are intrinsically linked to its electronic structure.

Caption: Relationship between Electronic Structure and Properties.

The d-electron configuration of the Os(IV) center determines the possible electronic transitions that can be observed in the UV-Vis spectrum. The energies of these transitions are influenced by the ligand field strength of the chloride ions. The magnetic properties are a direct consequence of the spin state and any orbital contribution to the magnetic moment, which in the case of heavier elements like osmium, is significantly affected by spin-orbit coupling. Vibrational spectroscopy probes the bonding within the complex, providing information on the Os-Cl and N-H stretching and bending modes.

Conclusion

This compound serves as a significant compound in the study of 5d transition metal chemistry. While its general properties are established, this guide highlights a notable gap in the publicly available, detailed quantitative data regarding its magnetic susceptibility and UV-Visible absorption characteristics. Theoretical considerations point towards a low-spin d⁴ configuration for the Os(IV) center, with strong spin-orbit coupling potentially leading to a non-magnetic ground state. The experimental verification of these magnetic properties, along with a thorough analysis of its electronic spectrum, would provide valuable insights for researchers. The provided experimental protocols offer a standardized approach for obtaining this missing data, thereby enabling a more complete understanding of this compound's physicochemical behavior. This, in turn, will facilitate its more effective use in research and development, including potential applications in catalysis and materials science.

References

Ammonium Osmium Chloride: A Versatile Precursor for Advanced Osmium Compounds in Research and Drug Development

An In-depth Technical Guide

Ammonium osmium chloride, specifically ammonium hexachloroosmate(IV) ((NH₄)₂[OsCl₆]), stands as a critical starting material in the synthesis of a diverse array of osmium compounds. Its utility spans from the creation of organometallic complexes for catalysis and materials science to the development of innovative anticancer agents. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the properties, synthetic applications, and biological significance of osmium compounds derived from this key precursor.

Physicochemical Properties of Ammonium Hexachloroosmate(IV)

Ammonium hexachloroosmate(IV) is a commercially available, air-stable solid, making it a convenient and reliable precursor for various synthetic applications. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| Chemical Formula | (NH₄)₂[OsCl₆] | [1][2] |

| Molecular Weight | 439.01 g/mol | [1][2] |

| Appearance | Dark red crystals | [1] |

| Crystal System | Cubic | [1] |

| Space Group | Fm3m | [1] |

| Density | 2.93 g/cm³ | |

| Melting Point | 170 °C (sublimes) | |

| Solubility in Water | Poorly soluble in cold water | [1] |

| Metal Content | ~42.0% Osmium | [3] |

Synthesis of Osmium Compounds from Ammonium Hexachloroosmate(IV)

Ammonium hexachloroosmate(IV) serves as a versatile precursor for a wide range of osmium complexes, including organometallics, ammines, and pincer complexes. The following sections detail the synthesis of representative compounds, including experimental protocols and quantitative data.

Synthesis of Organometallic Osmium Complexes

Organometallic osmium compounds are of significant interest in catalysis and organic synthesis. Ammonium hexachloroosmate(IV) can be readily converted to various organometallic precursors.

This complex is a common starting material for the synthesis of other osmium phosphine complexes.

Reaction: (NH₄)₂[OsCl₆] + 7 PPh₃ → OsCl₂(PPh₃)₃ + 2 NH₄Cl + 2 Cl₂ + 4 PPh₃ (unbalanced)

Experimental Protocol: A detailed experimental protocol for a related synthesis from Na₂[OsCl₆] suggests a high-yield conversion. While a direct protocol from (NH₄)₂[OsCl₆] with precise yields was not found in the immediate search results, the reaction with triphenylphosphine is a known conversion.[1]

Synthesis of Osmium Ammine Complexes

Osmium ammine complexes have applications in coordination chemistry and as intermediates for further functionalization.

This complex is a key intermediate in the study of dinitrogen activation.

Reaction Pathway: (NH₄)₂[OsCl₆] is typically reduced and reacted with a source of ammonia and dinitrogen.

Experimental Protocol: While a detailed step-by-step protocol with quantitative yield from (NH₄)₂[OsCl₆] was not explicitly detailed in the provided search results, the general synthetic scheme is established.[1] The synthesis involves the reduction of the Os(IV) center in the presence of ammonia and a dinitrogen source.

Synthesis of Osmium Pincer Complexes

Pincer complexes are of great interest in catalysis due to their high stability and well-defined coordination geometry.

The synthesis of osmium pincer complexes can be achieved using a tetraethylammonium salt of hexachloroosmate, which is readily prepared from the ammonium salt.

Reaction using a related precursor:

[Et₄N]₂[OsCl₆] + Ligand + NEt₃ + CH₃OH → [OsCl(PCP)(CO)] + ...

Experimental Protocol: Complexes such as [Et₄N]₂[OsCl₆] react with pincer ligands like 1,3-(CH₂PᵗBu₂)₂C₆H₄ in the presence of a base (NEt₃). The reaction conditions, including the solvent (e.g., methanol or 2-propanol), influence the final product.[4] For instance, heating in 2-propanol can yield a dihydride complex.[4]

This compound as a Precursor for Anticancer Agents

A significant area of research focuses on the development of osmium-based anticancer drugs, with many promising candidates synthesized from this compound. These compounds often exhibit mechanisms of action distinct from traditional platinum-based chemotherapeutics.

Mechanisms of Action of Osmium-Based Anticancer Compounds

Osmium complexes derived from (NH₄)₂[OsCl₆] can induce cancer cell death through multiple pathways, including the induction of apoptosis, targeting of mitochondria, generation of reactive oxygen species (ROS), and modulation of key cellular signaling pathways.

Many organometallic osmium compounds trigger programmed cell death (apoptosis) in cancer cells. This process is often mediated by the activation of a cascade of enzymes known as caspases.[5][6] The intrinsic pathway of apoptosis is frequently implicated, which involves the mitochondria.

The process begins with the osmium complex inducing mitochondrial damage, leading to the release of cytochrome c.[5] Cytochrome c then associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which in turn activates caspase-9.[5] Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis.[5][6]

Mitochondria are a key target for many anticancer osmium compounds.[5] These complexes can disrupt the mitochondrial membrane potential, interfere with the electron transport chain, and decrease ATP production.[5] This mitochondrial dysfunction often leads to a significant increase in the production of reactive oxygen species (ROS).[5] The resulting oxidative stress can cause widespread cellular damage and contribute to apoptosis.

Recent studies have indicated that osmium complexes can also modulate other critical cellular pathways. Inhibition of the mTOR (mammalian target of rapamycin) signaling pathway, which is a central regulator of cell growth and proliferation, has been observed.[7][8] Furthermore, some osmium compounds can induce stress in the endoplasmic reticulum (ER), another organelle crucial for cellular function, leading to the activation of the ER stress pathway and subsequent apoptosis.[9]

Conclusion

This compound is a cornerstone precursor in the field of osmium chemistry. Its stability, commercial availability, and reactivity make it an ideal starting point for the synthesis of a vast array of osmium compounds with diverse applications. In particular, its role in the development of novel anticancer agents is of significant importance. The ability of osmium complexes derived from this precursor to induce cancer cell death through multiple, often non-traditional, mechanisms highlights their potential to overcome the limitations of existing chemotherapies. Further research into the synthesis and biological evaluation of new osmium compounds derived from this compound will undoubtedly continue to be a fruitful area of investigation for chemists, biologists, and drug development professionals.

References

- 1. Ammonium hexachloroosmate(IV) - Wikipedia [en.wikipedia.org]

- 2. AMMONIUM HEXACHLOROOSMATE(IV) | 12125-08-5 [chemicalbook.com]

- 3. Hexachloroosmate Ammonium Exporter, Supplier from Coimbatore [acharyaaagencies.in]

- 4. Cyclometalated Osmium Compounds and beyond: Synthesis, Properties, Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A novel Osmium-based compound targets the mitochondria and triggers ROS-dependent apoptosis in colon carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The contrasting activity of iodido versus chlorido ruthenium and osmium arene azo- and imino-pyridine anticancer complexes: control of cell selectivity, cross-resistance, p53 dependence, and apoptosis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. onclive.com [onclive.com]

- 8. mTOR signaling pathway and mTOR inhibitors in cancer: progress and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes: Ammonium Osmium Chloride as a Stable Precursor for Osmium-Catalyzed Oxidation Reactions in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Ammonium osmium chloride, systematically known as ammonium hexachloroosmate(IV) ((NH₄)₂[OsCl₆]), is a stable, non-volatile, and crystalline solid. While not typically employed directly as a catalyst in organic synthesis, its true value lies in its role as a robust precursor for generating catalytically active osmium species, most notably osmium tetroxide (OsO₄). The high toxicity and volatility of osmium tetroxide present significant handling challenges. The use of stable precursors like this compound, which can be converted to the active catalyst in situ, offers a safer and more convenient approach to leveraging the powerful oxidative capabilities of osmium in synthetic chemistry.

These application notes provide an overview of the transformation of this compound into catalytically active species and detail the protocols for their subsequent application in key organic transformations, with a primary focus on the dihydroxylation of olefins.

Key Applications of Osmium Catalysts Derived from this compound

The primary application of osmium catalysts in organic synthesis is the oxidation of alkenes. Specific, highly valuable transformations include:

-

Upjohn Dihydroxylation: This method facilitates the syn-dihydroxylation of a broad range of alkenes to produce racemic or achiral vicinal diols. It employs a catalytic amount of an osmium precursor and a stoichiometric co-oxidant, typically N-methylmorpholine N-oxide (NMO).

-

Sharpless Asymmetric Dihydroxylation: A landmark achievement in asymmetric catalysis, this reaction provides enantiomerically enriched chiral diols from prochiral olefins. The key to its success is the use of chiral quinine-derived ligands in combination with a catalytic osmium source and a stoichiometric co-oxidant.

Vicinal diols are fundamental building blocks in the synthesis of pharmaceuticals, natural products, and other fine chemicals.

From Precursor to Catalyst: Generating the Active Species

This compound can be converted to the catalytically active osmium tetroxide through oxidation. While direct oxidation using strong oxidizing agents like nitric acid is possible, a more common and controlled approach in a synthetic laboratory involves the use of related, stable osmate salts like potassium osmate(VI) dihydrate (K₂--INVALID-LINK--₄]) which is commercially available or can be prepared from osmium precursors. These salts generate OsO₄ in situ in the presence of a co-oxidant.

The general workflow involves the in situ generation of the Os(VIII) species from a stable Os(VI) precursor within the catalytic cycle of the dihydroxylation reaction.

Caption: Workflow from stable precursor to catalytic application.

Experimental Protocols

The following protocols detail the Upjohn and Sharpless Asymmetric Dihydroxylation reactions using a stable osmium(VI) precursor, which can be sourced from this compound.

Protocol 1: Upjohn Dihydroxylation for Racemic syn-Diols

This protocol is a general procedure for the racemic syn-dihydroxylation of alkenes.[1][2][3]

Materials:

-

Alkene

-

N-methylmorpholine N-oxide (NMO), 50 wt% solution in water

-

Potassium osmate(VI) dihydrate (K₂[OsO₂(OH)₄])

-

Acetone

-

Water

-

Saturated aqueous sodium bisulfite (NaHSO₃) or sodium sulfite (Na₂SO₃)

-

Magnesium sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the alkene (1.0 mmol) in a 10:1 mixture of acetone and water (10 mL).

-

Addition of Co-oxidant: To the stirred solution, add NMO (1.5 mmol, 1.5 equivalents).

-

Catalyst Addition: Add a catalytic amount of potassium osmate(VI) dihydrate (e.g., 0.002 mmol, 0.2 mol%). The solution will typically turn dark brown.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Reactions are typically complete within a few hours to overnight.

-

Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bisulfite or sodium sulfite (5-10 mL). Stir for 30 minutes until the color of the solution turns from dark brown to a lighter shade.

-

Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diol.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Sharpless Asymmetric Dihydroxylation

This protocol utilizes commercially available "AD-mix" reagents, which contain the osmium catalyst, chiral ligand, co-oxidant, and base.[4][5][6]

Materials:

-

Alkene

-

AD-mix-α or AD-mix-β (commercially available premixed reagent)

-

tert-Butanol

-

Water

-

Methanesulfonamide (CH₃SO₂NH₂) (optional, but often improves reaction rate and enantioselectivity)

-

Saturated aqueous sodium sulfite (Na₂SO₃)

-

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, prepare a 1:1 mixture of tert-butanol and water. For a 1.0 mmol scale reaction, 10 mL of the solvent mixture is typically used. Cool the mixture to 0 °C in an ice bath.

-

Reagent Addition: Add the AD-mix (approximately 1.4 g per 1.0 mmol of alkene) and methanesulfonamide (1.0 mmol, 1 equivalent, if used) to the cooled solvent mixture and stir until both phases are clear.

-

Substrate Addition: Add the alkene (1.0 mmol) to the reaction mixture at 0 °C.

-

Reaction: Stir the reaction vigorously at 0 °C. The reaction progress is monitored by TLC. The reaction time can vary from a few hours to 24 hours depending on the substrate.

-

Quenching: Once the reaction is complete, add solid sodium sulfite (1.5 g) and warm the mixture to room temperature. Stir for 1 hour.

-

Extraction: Add an organic solvent (e.g., ethyl acetate, 10 mL) and separate the layers. Extract the aqueous layer with the same organic solvent (2 x 10 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel to yield the enantiomerically enriched diol. The enantiomeric excess (ee) can be determined by chiral HPLC or by conversion to a diastereomeric derivative followed by NMR analysis.

Catalytic Cycle for Dihydroxylation

The catalytic cycle for osmium-catalyzed dihydroxylation involves the formation of an osmate ester followed by hydrolysis and re-oxidation of the osmium species.[2][5]

References

- 1. benchchem.com [benchchem.com]

- 2. Upjohn Dihydroxylation [organic-chemistry.org]

- 3. Upjohn dihydroxylation - Wikipedia [en.wikipedia.org]

- 4. ch.ic.ac.uk [ch.ic.ac.uk]

- 5. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 6. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Ammonium Osmium Chloride: A Standard in High-Purity Analytical Chemistry

Introduction

Ammonium osmium chloride, formally known as ammonium hexachloroosmate(IV) ((NH₄)₂OsCl₆), is a critical reagent in analytical chemistry, primarily serving as a primary standard for the element osmium. Its stability, high purity, and well-defined stoichiometry make it an ideal starting material for the preparation of accurate osmium standard solutions. These standards are indispensable for the calibration of a wide range of analytical instrumentation, ensuring the reliability and traceability of measurements in diverse scientific and industrial fields, including materials science, geology, environmental monitoring, and pharmaceutical analysis.

This document provides detailed application notes and protocols for the use of this compound as a standard in key analytical techniques. It is intended for researchers, scientists, and drug development professionals who require precise and accurate quantification of osmium.

Application in Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) and Mass Spectrometry (ICP-MS)

This compound is the precursor of choice for preparing single-element osmium standards for ICP-OES and ICP-MS analyses. These techniques are widely used for the determination of elemental composition in a variety of matrices.

Preparation of an SI-Traceable Osmium Primary Standard Solution

A primary standard solution with a precisely known concentration of osmium, traceable to the International System of Units (SI), can be prepared from high-purity ammonium hexachloroosmate(IV) salt. The cornerstone of this process is the gravimetric reduction (GR) of the salt to pure osmium metal.

Experimental Protocol: Gravimetric Reduction of Ammonium Hexachloroosmate(IV)

-

Sample Preparation: Accurately weigh approximately 0.5 g of high-purity ammonium hexachloroosmate(IV) into a pre-weighed quartz crucible.

-

Reduction Setup: Place the crucible in a tube furnace equipped with a hydrogen gas supply.

-

Heating Program:

-

Heat the sample slowly to 170 °C under a flow of hydrogen gas to sublime and remove ammonium chloride.

-

Gradually increase the temperature to 800 °C and maintain for 2 hours to ensure complete reduction of the osmium salt to metallic osmium.

-

-

Cooling and Weighing: Cool the crucible under a hydrogen atmosphere to room temperature. Once cooled, accurately weigh the crucible containing the pure osmium metal.

-

Calculation of Osmium Content: The mass fraction of osmium in the original ammonium hexachloroosmate(IV) salt is calculated as the ratio of the mass of the resulting osmium metal to the initial mass of the salt.

Workflow for Preparing an SI-Traceable Osmium Standard

Caption: Workflow for preparing an SI-traceable osmium standard solution.

Protocol for Preparation of a 1000 mg/L Osmium Stock Solution

-

Dissolution: Accurately weigh a quantity of ammonium hexachloroosmate(IV) corresponding to 1.000 g of pure osmium (based on the gravimetrically determined mass fraction) into a 1 L volumetric flask.

-

Acidification: Add approximately 100 mL of high-purity 20% (v/v) hydrochloric acid (HCl) to the flask to dissolve the salt and ensure the stability of the osmium solution. Gentle warming may be required to facilitate dissolution.

-

Dilution: Dilute the solution to the 1 L mark with deionized water.

-

Homogenization: Thoroughly mix the solution to ensure homogeneity. Store the standard solution in a tightly sealed, pre-cleaned polyethylene bottle.

Quantitative Data: Stability of Osmium Standard Solutions

The stability of osmium standard solutions is critically dependent on the concentration of hydrochloric acid in the matrix.

| HCl Concentration (v/v) | Storage Temperature | Observation after 30 days |

| 1% | Room Temperature | Significant degradation, potential for OsO₄ formation |

| 5% | Room Temperature | Stable |

| 10% | Room Temperature | Highly Stable |

| 15% | Room Temperature | Highly Stable |

| 5% | 4 °C | Highly Stable |

Data compiled from literature sources.

Application in the Analysis of Geological and Environmental Samples